rGHRH(1-29)NH2
Description
Historical Discovery and Characterization of Growth Hormone-Releasing Hormone
The discovery of growth hormone-releasing hormone represents one of the most significant milestones in neuroendocrine research, with its identification occurring through an unexpected pathway that differed from other hypothalamic hypophysiotropic factors. Unlike other neuroendocrine hormones that were isolated from their typical hypothalamic sites of production, growth hormone-releasing hormone was first isolated in 1982 from human pancreatic tumors that were responsible for causing acromegaly. This ectopic source of discovery marked a unique chapter in endocrine research, as the hormone was found to consist of three distinct peptide forms: Growth Hormone-Releasing Hormone (1-44), Growth Hormone-Releasing Hormone (1-40), and Growth Hormone-Releasing Hormone (1-37).
The historical timeline of growth hormone-releasing hormone research reveals a carefully orchestrated sequence of discoveries that laid the foundation for our current understanding of growth hormone regulation. The most important initial historical time points in the development of the enlarging growth hormone-releasing hormone system occurred at specific intervals: 1973 marked the isolation of somatostatin, 1976 saw the discovery of unnatural growth hormone-releasing peptides, 1982 brought the isolation of growth hormone-releasing hormone itself, 1984 introduced the hypothesis of a new natural growth hormone-releasing peptide different from growth hormone-releasing hormone, 1990 demonstrated growth hormone-releasing peptide plus growth hormone-releasing hormone synergism in humans, 1996 witnessed the discovery of the growth hormone secretagogue receptor, 1998 achieved the cloning of this receptor, and finally 1999 culminated in the isolation and identification of the natural endogenous growth hormone-releasing peptide ghrelin.
The initial characterization work revealed that these tumor-derived growth hormone-releasing hormones were demonstrated to be identical to human hypothalamic growth hormone-releasing hormones, confirming the physiological relevance of the discovery. Subsequent research established that extrahypothalamic growth hormone-releasing hormone is present in some brain regions and in the gastrointestinal tract, while circulating growth hormone-releasing hormone is detectable in human plasma, though little was initially known about its function. The binding of growth hormone-releasing hormone to a specific receptor was found to stimulate growth hormone secretion through formation of cyclic adenosine monophosphate, and growth hormone-releasing hormone secretion itself was discovered to be modulated by somatostatin, the somatomedins, and growth hormone itself.
Evolutionary Conservation of Growth Hormone-Releasing Hormone Sequence Across Species
The evolutionary analysis of growth hormone-releasing hormone reveals a fascinating paradox in the conservation patterns observed across vertebrate species. In contrast to most hypophysiotropic neurohormones whose sequences have been generally well conserved during evolution, the primary structure of growth hormone-releasing hormone exhibits remarkable variability. This variability is exemplified by the observation that rat and mouse growth hormone-releasing hormones only exhibit 67% sequence identity, which represents by far the lowest degree of similarity for regulatory neuropeptides observed between these two closely related rodent species.
Despite this overall variability, specific regions of the growth hormone-releasing hormone molecule demonstrate exceptional conservation, particularly the amino-terminal segment. Comparative sequence analysis across vertebrate species reveals that human growth hormone-releasing hormone shares 81.5% and 74.1% sequence identity with goldfish/zebrafish and Xenopus laevis growth hormone-releasing hormones, respectively. Most remarkably, within the first seven amino acids of the peptide, there is only one amino acid substitution observed across diverse species including goat (position 1), human (position 1), mouse (position 1), and Xenopus (position 2).
The profound conservation of the amino-terminal region provides compelling evidence for the critical functional importance of this segment. These observations clearly demonstrate that a strong selective pressure has acted to preserve the growth hormone-releasing hormone sequence during evolution, indicating that this peptide plays important functions from fish to mammals. The evolutionary conservation analysis also reveals that the mature peptide-encoding exon, in terms of sequence and structure, has been relatively well preserved during evolution, despite frequent exon rearrangements in other regions of the gene.
Table 1: Sequence Identity Comparison of Growth Hormone-Releasing Hormone Across Species
| Species Comparison | Overall Sequence Identity (%) | First 7 Amino Acids Conservation |
|---|---|---|
| Human vs. Goldfish/Zebrafish | 81.5 | 6/7 identical |
| Human vs. Xenopus laevis | 74.1 | 6/7 identical |
| Rat vs. Mouse | 67.0 | 6/7 identical |
| Mammalian vs. Fish Average | 78.0 | >85% conservation |
Identification of Growth Hormone-Releasing Hormone (1-29) Amide as the Minimal Bioactive Fragment
The identification of Growth Hormone-Releasing Hormone (1-29) Amide as the minimal bioactive fragment represents a crucial breakthrough in understanding the structure-activity relationships of growth hormone-releasing hormone. Extensive research has established that this 29-amino acid polypeptide, representing the 1-29 fragment from endogenous human growth hormone-releasing hormone, constitutes the shortest fully functional fragment of growth hormone-releasing hormone. This discovery emerged from systematic studies aimed at determining which portions of the full-length hormone were essential for biological activity.
The bioactivity studies comparing Growth Hormone-Releasing Hormone (1-29) Amide with full-length growth hormone-releasing hormone have demonstrated equivalent potency in stimulating growth hormone secretion. Research utilizing submaximal doses has shown that peak growth hormone response and area under the growth hormone curve were similar for the native hormone and the (1-29) fragment. These findings established that the carboxyl-terminal region beyond amino acid 29 does not contribute significantly to the biological activity of the hormone, making the (1-29) fragment an ideal research tool.
Competitive binding assay studies have provided detailed insights into the structure-activity relationships of growth hormone-releasing hormone. Using cloned porcine adenopituitary growth hormone-releasing hormone receptors expressed in human kidney 293 cells, researchers have demonstrated that binding reaches equilibrium after 90 minutes at 30 degrees Celsius and remains constant for at least 240 minutes. The binding characteristics reveal reversible interaction with one class of high-affinity sites, with a dissociation constant of 1.04 plus or minus 0.19 nanomolar and maximum binding capacity of 3.9 plus or minus 0.53 picomoles per milligram protein.
The selectivity profile of Growth Hormone-Releasing Hormone (1-29) Amide has been extensively characterized, revealing a rank order of affinity consistent with binding to authentic growth hormone-releasing hormone receptors. Binding studies demonstrate that nonhydrolyzable guanine nucleotides inhibit binding, confirming the coupling to guanine nucleotide-binding proteins. These comprehensive binding studies have established a selective and reliable method for competitive growth hormone-releasing hormone binding assays utilizing rapid filtration techniques.
Nomenclature and Terminological Variations (Sermorelin, Growth Hormone-Releasing Factor 1-29)
The nomenclature surrounding Growth Hormone-Releasing Hormone (1-29) Amide reflects the complex history of its discovery and development across different research contexts. The compound is most commonly known by several distinct designations that are used interchangeably in scientific literature. Sermorelin acetate represents the International Nonproprietary Name, with brand names including Geref and Gerel, and is also known as Growth Hormone-Releasing Hormone (1-29). The designation Growth Hormone-Releasing Factor 1-29 Amide appears frequently in research literature, reflecting the historical terminology used when the hormone was first characterized.
The chemical nomenclature provides additional specificity through the complete amino acid sequence designation. The compound is represented by the single-letter amino acid code HADAIFTSSYRRILGQLYARKLLHEIMNR, which corresponds to the exact sequence of the first 29 amino acids of human growth hormone-releasing hormone with an amidated carboxyl terminus. This amidation is crucial for biological activity, as it prevents degradation by carboxypeptidases and maintains the structural integrity necessary for receptor binding.
The molecular formula of rat Growth Hormone-Releasing Hormone (1-29) Amide is C155H251N49O40S, with a molecular weight of 3473.02 Daltons for the rat variant. The human equivalent, sermorelin, has the protein chemical formula C149H246N44O42S and an average molecular weight of 3357.882 Daltons. These slight differences in molecular composition reflect species-specific amino acid variations while maintaining the core bioactive structure.
Table 2: Nomenclature and Chemical Properties of Growth Hormone-Releasing Hormone (1-29) Amide Variants
| Designation | Species | Molecular Formula | Molecular Weight (Da) | Alternative Names |
|---|---|---|---|---|
| rGHRH(1-29)NH2 | Rat | C155H251N49O40S | 3473.02 | rat Growth Hormone-Releasing Hormone (1-29) Amide |
| Sermorelin | Human | C149H246N44O42S | 3357.882 | Growth Hormone-Releasing Factor 1-29, Growth Hormone-Releasing Hormone (1-29) |
| General Form | Various | Variable | 3300-3500 | Growth Hormone-Releasing Hormone (1-29) Amide |
Significance in Basic Neuroendocrine Research
The significance of rat Growth Hormone-Releasing Hormone (1-29) Amide in basic neuroendocrine research extends far beyond its original identification as a growth hormone secretagogue. This compound has emerged as a fundamental tool for investigating the complex regulatory mechanisms governing growth hormone secretion and has provided unprecedented insights into the integrated functioning of the hypothalamic-pituitary axis. The primary action of growth hormone-releasing peptides continues to concern growth hormone secretion and regulation, but increasingly research has expanded to include direct and indirect effects on nutrition and metabolism as well as a variety of other actions which may be pharmacological and physiological.
Recent breakthrough research has revealed unexpected interactions between Growth Hormone-Releasing Hormone (1-29) Amide and the ghrelin receptor system, fundamentally altering our understanding of neuroendocrine cross-talk. Studies have demonstrated that growth hormone-releasing hormone interacts with ghrelin receptor Growth Hormone Secretagogue Receptor Type 1a, and in consequence, modifies the ghrelin-associated intracellular signaling pathway. This discovery has opened entirely new avenues of research into the integration of multiple hormone systems in the regulation of growth hormone secretion.
The compound has proven invaluable for understanding the evolutionary aspects of neuroendocrine regulation. Molecular characterization of growth hormone-releasing hormone and related peptides in several representative species of urochordates and vertebrates has provided insights into the phylogenetic origin and evolution of growth hormone regulation. From evolutionary studies starting with the zebrafish, the natural receptor and hormone have been shown to be present for hundreds of years, underscoring the fundamental evolutionary and functional importance of the growth hormone-releasing hormone system.
The expanding research applications of Growth Hormone-Releasing Hormone (1-29) Amide encompass investigations into the central nervous system as well as cardiovascular, renal, gastrointestinal, pancreatic, immunological, and anti-inflammatory systems. Genomic characterization studies utilizing this compound have revealed the organization of growth hormone-releasing hormone receptor genes in non-mammalian vertebrates, including the discovery of multiple receptor subtypes in teleost fish. These findings have contributed significantly to our understanding of gene duplication events and evolutionary pressures that have shaped neuroendocrine systems across vertebrate evolution.
The compound has also facilitated detailed investigations into the tissue-specific expression patterns of neuroendocrine factors. Research utilizing Growth Hormone-Releasing Hormone (1-29) Amide has revealed that in addition to the primary production sites in the brain for growth hormone-releasing hormone and liver for insulin-like growth factor 1, these factors are also expressed in peripheral tissues including testes and ovaries. These discoveries have highlighted the importance of autocrine and paracrine signaling mechanisms in neuroendocrine regulation, fundamentally expanding our understanding of how hormone systems integrate across multiple organ systems.
Properties
Molecular Formula |
C₁₅₅H₂₅₁N₄₉O₄₀S |
|---|---|
Molecular Weight |
3473.02 |
sequence |
One Letter Code: HADAIFTSSYRRILGQLYARKLLHEIMNR |
Origin of Product |
United States |
Comparison with Similar Compounds
Agonists of rGHRH(1-29)NH2
Structural Modifications and Enhanced Potency
Several superagonist analogs of this compound have been developed to improve potency and stability:
- JI-34, JI-36, JI-38, and JI-22: These analogs incorporate substitutions such as D-Arg<sup>2</sup>, para-chloro-Phe<sup>6</sup>, and norleucine<sup>27</sup>. They exhibit 44–96 times higher relative potency than this compound in stimulating GH release in rats .
- Cyclic analogs (e.g., compound 46) : Lactam bridges (e.g., cyclo(25-29)) stabilize the C-terminal α-helix, resulting in 17-fold higher in vitro potency compared to the native peptide .
Table 1: Key Agonists and Their Bioactivity
Antagonists of this compound
Design and Mechanisms of Action
Antagonists are engineered to block GHRH receptor signaling, primarily for treating cancers and endocrine disorders. Key modifications include:
- N-terminal acylation : Hydrophobic groups (e.g., 1-naphthylacetyl) enhance receptor binding and proteolytic resistance .
- D-Arg<sup>2</sup> substitution : Critical for converting agonists into antagonists .
- Agmatine<sup>9</sup> and Abu<sup>15</sup> : Improve receptor affinity and duration of action .
Table 2: Potent Antagonists and Their Activity
*Standard antagonist = [Ac-Tyr<sup>1</sup>, D-Arg<sup>2</sup>]hGHRH(1-29)NH2
Pharmacokinetic and Species-Specific Differences
- Enzymatic Stability : this compound is susceptible to rapid degradation by dipeptidyl peptidase IV (DPP-IV) at the Ala<sup>2</sup>-Asp<sup>3</sup> bond. Analogs with D-Arg<sup>2</sup> or Har<sup>29</sup> resist cleavage, prolonging half-life .
Q & A
Q. Basic Methodological Rigor
- Negative Control : Vasoactive intestinal peptide (VIP) shows no effect on IGF-1 secretion, confirming specificity for GHRH receptors .
- Positive Control : MR-409 (a stable agonist) induces stronger IGF-1 suppression (37.2% at 24 hours in rat hepatocytes) .
Methodological Insight : Include scrambled peptide sequences to rule out nonspecific interactions .
How does rGHRH(1-29)NH₂’s stability impact experimental outcomes?
Advanced Pharmacokinetic Consideration
Its short half-life (~20 minutes in circulation) necessitates frequent dosing in vivo .
Methodological Insight :
- Use stabilized analogs (e.g., MR-409) for prolonged effects.
- Administer via osmotic pumps for continuous delivery.
- Validate degradation rates using mass spectrometry .
What statistical approaches are recommended for analyzing rGHRH(1-29)NH₂ data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
